Product packaging for Ethyl 3,4-dibromo-2-fluorobenzoate(Cat. No.:CAS No. 1803776-91-1)

Ethyl 3,4-dibromo-2-fluorobenzoate

Cat. No.: B1409946
CAS No.: 1803776-91-1
M. Wt: 325.96 g/mol
InChI Key: HXFOMSDARCWLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aromatic Scaffolds in Advanced Synthesis

Halogenated aromatic scaffolds are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. science.gov The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. For instance, halogens can alter the electronic nature of the ring, modulate lipophilicity, and provide metabolic stability. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The ability to selectively introduce multiple halogens at specific positions further expands the synthetic possibilities, allowing for the creation of highly functionalized and sterically defined molecular architectures. researchgate.netresearchgate.net

Overview of Benzoate (B1203000) Ester Derivatives as Versatile Synthetic Intermediates

Benzoate ester derivatives are widely recognized as versatile intermediates in organic synthesis. google.commedcraveonline.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide array of reactions. libretexts.org Alternatively, the ester can be reduced to a primary alcohol or reacted with organometallic reagents to form tertiary alcohols. libretexts.org The presence of the ester functionality also influences the reactivity of the aromatic ring, often directing further substitution reactions. This versatility makes benzoate esters valuable starting materials for the synthesis of a wide range of compounds. numberanalytics.comorganic-chemistry.org

Research Context for Ethyl 3,4-dibromo-2-fluorobenzoate

While specific research on this compound is not extensively documented in publicly available literature, its structure provides a compelling case study for understanding the strategic use of polyhalogenation and positional isomerism in designing synthetic precursors.

The presence of multiple halogen atoms, in this case, two bromine atoms and one fluorine atom, on the benzene (B151609) ring is a deliberate design feature. Each halogen imparts distinct properties and reactivity. Fluorine, with its high electronegativity, can significantly alter the electronic environment of the ring and is a common feature in many bioactive molecules. google.com Bromine atoms, being larger and more polarizable, are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a multitude of organometallic coupling reactions. acs.org

The specific placement of these halogens—the 3,4-dibromo and 2-fluoro substitution pattern—is crucial. This positional isomerism dictates the steric and electronic environment around each potential reaction site, allowing for selective transformations. For example, the fluorine atom at the 2-position, ortho to the ester group, can influence the conformation of the ester and the reactivity of the adjacent carbon-bromine bond. The two adjacent bromine atoms at the 3 and 4-positions offer the potential for sequential or differential reactivity.

The unique arrangement of the functional groups in this compound makes it a potentially valuable precursor for a variety of complex molecules. The two bromine atoms can be selectively functionalized through sequential cross-coupling reactions to introduce different aryl or alkyl groups, leading to the construction of intricate biaryl or other substituted aromatic systems. The fluorine atom can be retained to modulate the properties of the final product or potentially be displaced under specific conditions. The ethyl ester group provides another point for modification, such as conversion to an amide or a different ester. libretexts.org This multi-functionalized scaffold, therefore, offers a pathway to a diverse range of molecular architectures that would be challenging to access through other synthetic routes.

Interactive Data Table: Properties of Related Halogenated Benzoate Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 3-bromo-4-fluorobenzoate23233-33-2C₉H₈BrFO₂247.06
Ethyl 2-bromo-4-fluorobenzoate651341-68-3C₉H₈BrFO₂247.06
Ethyl 3,6-dibromo-2-fluorobenzoate1214347-22-4C₉H₇Br₂FO₂325.96
Ethyl 3-bromo-4-fluoro-2-methylbenzoateNot AvailableC₁₀H₁₀BrFO₂261.09

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Br2FO2 B1409946 Ethyl 3,4-dibromo-2-fluorobenzoate CAS No. 1803776-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4-dibromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOMSDARCWLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3,4 Dibromo 2 Fluorobenzoate and Analogous Halogenated Esters

Strategies for Regioselective Aromatic Halogenation

Regioselective halogenation is fundamental in the synthesis of specifically substituted aromatic compounds. The choice of halogenating agent, catalyst, and reaction conditions is dictated by the directing effects of the substituents already present on the aromatic ring. For instance, the carboxyl group of benzoic acid is a deactivating, meta-directing group for electrophilic substitution. youtube.com In contrast, halogens like fluorine are deactivating yet ortho-, para-directing. These competing influences must be carefully managed to achieve the desired substitution pattern.

The direct bromination of a substituted fluorobenzoic acid is a primary route for synthesizing compounds like Ethyl 3,4-dibromo-2-fluorobenzoate. The starting material, 2-fluorobenzoic acid, possesses an ortho-, para-directing fluorine atom and a meta-directing carboxylic acid group. During electrophilic bromination, the incoming bromine electrophile is directed to positions dictated by these groups.

The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. youtube.com The fluorine at position 2 directs incoming electrophiles to the para-position (position 5) and the ortho-position (position 3). The carboxylic acid at position 1 directs to the meta-positions (positions 3 and 5). The combined effect strongly favors substitution at positions 3 and 5. Subsequent bromination would then occur at the next most activated position, which is position 4, leading to the 3,4-dibromo substitution pattern. Various protocols have been developed for the regioselective bromination of aromatic compounds, utilizing reagents like N-bromosuccinimide (NBS) often in conjunction with silica gel or zeolites to enhance para-selectivity. nih.gov

Table 1: Comparison of Bromination Reagents for Aromatic Compounds
ReagentTypical ConditionsSelectivity NotesReference
Br₂ / FeBr₃Standard electrophilic brominationClassic method, selectivity depends on substrate's directing groups. youtube.com
N-Bromosuccinimide (NBS) / Silica GelSolid-phase reactionOften provides high para-selectivity. nih.gov
Tetraalkylammonium tribromidesSolution phaseHighly para-selective for phenols. nih.gov
1,3-dibromo-5,5-dimethylhydantoinVarious solventsGenerally less regioselective compared to NBS. nih.gov

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing a fluorine atom. This reaction is effective on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

For the synthesis of a 2-fluorobenzoate precursor, one could envision a starting material like 2-nitro-3,4-dibromobenzoic acid. The nitro group would activate the ring for nucleophilic attack by a fluoride source, such as potassium fluoride. Fluorine is a highly effective leaving group in SNAr reactions, a counterintuitive fact attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state of the rate-determining addition step. chemistrysteps.comstackexchange.com The order of reactivity for leaving groups in SNAr is often F >> Br > Cl >>> I. nih.gov

Electrophilic fluorination involves the reaction of a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org This method is suitable for synthesizing fluorinated compounds from precursors that are not activated towards nucleophilic attack. A variety of N-F reagents, where fluorine is bonded to an electron-withdrawing nitrogen-containing group, have been developed for this purpose. wikipedia.orgorganicreactions.org These reagents are generally safer and easier to handle than elemental fluorine. organicreactions.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgnih.gov For a benzoate (B1203000) precursor, such as ethyl 3,4-dibromobenzoate, the aromatic ring is deactivated by both the ester and the bromine atoms. Therefore, forcing conditions might be necessary for electrophilic fluorination to occur. The mechanism is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) process, although the exact mechanism can be substrate-dependent. wikipedia.orgnih.gov

Table 2: Common Electrophilic N-F Fluorinating Agents
Reagent NameAbbreviationCharacteristicsReference
N-fluorobenzenesulfonimideNFSIEffective and commonly used for fluorinating various nucleophiles. wikipedia.orgnih.gov
Selectfluor (F-TEDA-BF₄)-A powerful, commercially available cationic reagent. wikipedia.org
N-fluoro-o-benzenedisulfonimideNFOBSA stable and effective fluorinating agent. wikipedia.org

Esterification Techniques for Carboxylic Acid Derivatives

The conversion of the carboxylic acid group of 3,4-dibromo-2-fluorobenzoic acid to its corresponding ethyl ester is a crucial step in the synthesis of the target molecule. Several standard methods for esterification are available.

Fischer Esterification : This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org For the synthesis of this compound, the parent acid would be refluxed with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The equilibrium is typically driven towards the product by removing water or using a large excess of the alcohol.

Reaction with Alkyl Halides : Carboxylic acids can be converted to their carboxylate salts with a base, which then act as nucleophiles to displace a halide from an alkyl halide (e.g., ethyl iodide or ethyl bromide). researchgate.net This SN2 reaction is often carried out in a polar aprotic solvent like DMF. researchgate.net

Conversion to Acid Chlorides : A more reactive approach involves first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting highly reactive 3,4-dibromo-2-fluorobenzoyl chloride can then be treated with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester rapidly and in high yield.

Multi-Step Synthesis from Precursors such as Fluorobenzonitriles or Fluorobenzaldehydes

Complex substitution patterns often necessitate multi-step synthetic routes starting from simpler, commercially available precursors. Fluorobenzonitriles and fluorobenzaldehydes are versatile starting materials for accessing halogenated benzoic acids.

A potential route could start with 2-fluorobenzaldehyde. This precursor could first undergo regioselective dibromination at the 3 and 4 positions, followed by oxidation of the aldehyde group to a carboxylic acid. The final step would be esterification. The nitrile group of a fluorobenzonitrile can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be esterified.

The oxidation of an aldehyde to a carboxylic acid is a common and high-yielding transformation in organic synthesis. For a substrate like 3,4-dibromo-2-fluorobenzaldehyde, the chosen oxidizing agent must be compatible with the halogen substituents on the aromatic ring.

Several methods are suitable for this conversion:

Potassium Permanganate (KMnO₄) : A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.

Chromic Acid (Jones Oxidation) : Generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone, this reagent provides a powerful method for oxidizing aldehydes.

Baeyer-Villiger Oxidation : This method can be used to convert benzaldehydes to phenols, which can be an alternative synthetic route. nih.gov However, for direct conversion to a carboxylic acid, other methods are more common.

Catalytic Oxidation : More modern and environmentally benign methods use catalysts with an oxidant like oxygen or hydrogen peroxide. For example, o-fluorobenzaldehyde can be oxidized to o-fluorobenzoic acid with high yield using a copper and cobalt acetate catalyst system under an oxygen atmosphere. chemicalbook.com

Hydrolysis and Esterification of Nitrile Groups

One viable synthetic pathway to this compound involves the hydrolysis of a corresponding benzonitrile precursor, followed by esterification. This method is particularly useful when the nitrile group is already present on a halogenated aromatic ring. A plausible precursor for this synthesis is 3,4-dibromo-2-fluorobenzonitrile.

The initial step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous solution. The reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

Alternatively, base-catalyzed hydrolysis can be employed, often using a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt after a series of steps. An acidic workup is then required to protonate the carboxylate and yield the carboxylic acid.

Once the 3,4-dibromo-2-fluorobenzoic acid is obtained, the final step is esterification to yield the ethyl ester. A common and effective method for this is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction.

A general representation of this two-step process is outlined below:

StepReactionReagents and ConditionsProduct
1Hydrolysis of Nitrile3,4-dibromo-2-fluorobenzonitrile, H₂SO₄ (aq), heat OR NaOH (aq), heat, followed by H₃O⁺ workup3,4-dibromo-2-fluorobenzoic acid
2Fischer Esterification3,4-dibromo-2-fluorobenzoic acid, Ethanol (excess), H₂SO₄ (catalytic), heatThis compound

Sequential Functionalization and Halogen Exchange Reactions

An alternative approach to constructing this compound is through the sequential functionalization of a simpler starting material, such as ethyl 2-fluorobenzoate. This method involves the direct introduction of the bromine atoms onto the aromatic ring.

Electrophilic aromatic substitution, specifically bromination, is the key reaction in this strategy. Due to the directing effects of the fluorine and the ethyl ester groups, the positions of bromination need to be carefully considered. The fluorine atom is an ortho-, para-director, while the ethyl ester group is a meta-director. In the case of ethyl 2-fluorobenzoate, the fluorine at position 2 would activate positions 3 and 5 for electrophilic attack, while the ester group at position 1 would direct incoming electrophiles to position 3. Therefore, the first bromination is likely to occur at the 3-position.

The introduction of the second bromine atom at the 4-position would then be influenced by the three existing substituents. The reaction conditions for such a dibromination would typically involve a bromine source, such as molecular bromine (Br₂), and a Lewis acid catalyst, like ferric bromide (FeBr₃) or iron filings, to increase the electrophilicity of the bromine. The reaction solvent is often a non-polar organic solvent like dichloromethane or carbon tetrachloride.

Halogen exchange reactions, while a staple in the synthesis of some fluorinated aromatics (e.g., the Halex process), are less commonly employed for the introduction of bromine in the presence of fluorine on an aromatic ring, especially when direct bromination is feasible.

A representative scheme for sequential bromination is as follows:

Starting MaterialReagents and ConditionsIntermediate/Product
Ethyl 2-fluorobenzoateBr₂, FeBr₃Ethyl 3-bromo-2-fluorobenzoate
Ethyl 3-bromo-2-fluorobenzoateBr₂, FeBr₃This compound

Metal-Catalyzed Coupling Reactions in the Construction of Halogenated Benzoate Frameworks

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and can be envisioned in the synthesis of precursors to or derivatives of this compound.

Heck-Type Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, a Heck reaction could be employed to introduce an alkenyl substituent at one of the bromine positions, leading to a more complex derivative. For such a reaction to be selective, the reactivity of the two bromine atoms would need to be sufficiently different, or a statistical mixture of products would be expected. Generally, the carbon-bromine bond ortho to the electron-withdrawing ester group might be more reactive towards oxidative addition to the palladium(0) catalyst.

Typical conditions for a Heck reaction involve a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Below is a table summarizing the general components of a Heck reaction involving a dibrominated aromatic ester:

ComponentExampleRole
Aryl HalideThis compoundElectrophile
AlkeneStyrene, AcrylateNucleophile
CatalystPd(OAc)₂, Pd(PPh₃)₄Facilitates C-C bond formation
LigandPPh₃, P(o-tol)₃Stabilizes the palladium catalyst
BaseEt₃N, K₂CO₃Neutralizes the generated acid
SolventDMF, AcetonitrileProvides the reaction medium

Other Cross-Coupling Methodologies for Aromatic Systems

Beyond the Heck reaction, a variety of other cross-coupling reactions are instrumental in the synthesis and functionalization of halogenated aromatic systems. These reactions typically involve a palladium, nickel, or copper catalyst and couple an organometallic reagent with an organic halide.

The Suzuki coupling , which pairs an organoboron reagent (boronic acid or ester) with an organic halide, is widely used for the formation of aryl-aryl bonds. For instance, this compound could be coupled with an arylboronic acid to replace one of the bromine atoms with an aryl group.

The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. These methods offer a broad substrate scope and functional group tolerance. The choice of a specific cross-coupling reaction often depends on the nature of the desired product and the availability of the starting materials.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Advanced Synthetic Strategies for Complex Fluorinated Esters

The synthesis of highly functionalized molecules like this compound can also be approached using more advanced strategies, particularly those involving the use of organometallic intermediates for precise carbon-carbon bond formation.

Utilizing Organometallic Intermediates for Carbon-Carbon Bond Formation

Organometallic intermediates, such as Grignard reagents (organomagnesium) and organolithium compounds, are powerful nucleophiles that can be used to form new carbon-carbon bonds. In the context of synthesizing a precursor to this compound, a directed ortho-metalation (DoM) strategy could be employed on a simpler fluorinated aromatic.

For example, starting with a protected 2-fluoroanisole, a strong base like n-butyllithium could selectively deprotonate the position ortho to the methoxy group due to its directing effect. This lithiated intermediate could then be reacted with an electrophile. However, for the synthesis of the target compound, a more likely scenario involves the use of a halogen-metal exchange reaction.

Starting with a tribromofluorobenzene, a selective halogen-metal exchange could be performed at one of the bromine positions using an organolithium reagent or a Grignard reagent at low temperatures. The resulting organometallic species can then be carboxylated by quenching with carbon dioxide (dry ice). Subsequent esterification would yield a dibromo-fluoro-benzoate. The regioselectivity of the halogen-metal exchange would be crucial in this approach.

An illustrative, though generalized, reaction sequence is presented below:

StepReactionReagents and ConditionsIntermediate/Product
1Halogen-Metal Exchange1,2,5-Tribromo-3-fluorobenzene, n-BuLi or i-PrMgCl, THF, low temperatureLithiated or Grignard intermediate
2CarboxylationCO₂ (s), then H₃O⁺ workup3,4-dibromo-2-fluorobenzoic acid
3EsterificationEthanol, Acid catalystThis compound

This method offers a high degree of control over the introduction of the carboxyl group at a specific position, provided the regioselectivity of the halogen-metal exchange can be effectively managed.

One-Pot Synthetic Protocols for Halogenated Compounds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented, analogous methodologies for halogenated aromatic esters suggest a feasible synthetic pathway. Such a process would likely involve the sequential bromination of a fluorobenzoic acid derivative followed by esterification.

A plausible one-pot approach could commence with the double bromination of 2-fluorobenzoic acid. This transformation would require a robust brominating agent and a catalyst to overcome the deactivating effect of the carboxylic acid group and the fluorine atom. Subsequently, without isolating the dibrominated benzoic acid intermediate, the reaction mixture could be treated with ethanol under acidic conditions to facilitate Fischer esterification. libretexts.org

The success of such a one-pot protocol hinges on the compatibility of the reagents and conditions for both the bromination and esterification steps. For instance, the Lewis or Brønsted acid catalyst used for bromination should ideally not interfere with the subsequent esterification, or could potentially also catalyze it. The choice of solvent is also critical to accommodate all reactants and intermediates.

An alternative one-pot strategy could involve the synthesis of aryloxyalkyl esters from phenolic esters and halogenated alcohols, which has been shown to be a facile and unified approach. nih.gov While not directly applicable to the synthesis of this compound, this methodology highlights the potential for developing novel one-pot syntheses for a diverse range of aromatic esters.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximizing the yield and purity of the target compound, this compound. This involves a systematic investigation of various parameters for both the bromination and esterification stages.

Bromination Optimization:

The bromination of a fluorobenzoic acid precursor is a key step. The choice of brominating agent, catalyst, temperature, and reaction time can significantly impact the regioselectivity and efficiency of the reaction.

Brominating Agent: Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or liquid bromine. The reactivity and selectivity of the bromination can be tuned by the choice of the reagent.

Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically required to polarize the bromine molecule and facilitate electrophilic aromatic substitution. The concentration of the catalyst is a critical parameter to optimize.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts. A careful optimization of the temperature profile is necessary.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Table 1: Hypothetical Optimization of Bromination of 2-Fluorobenzoic Acid

EntryBrominating AgentCatalyst (mol%)Temperature (°C)Time (h)Yield of 3,4-Dibromo-2-fluorobenzoic Acid (%)
1Br₂FeBr₃ (5)251265
2Br₂FeBr₃ (10)251278
3Br₂FeBr₃ (10)50685
4NBSH₂SO₄50872

Esterification Optimization:

The conversion of the resulting 3,4-dibromo-2-fluorobenzoic acid to its ethyl ester is typically achieved through Fischer esterification. libretexts.orgchemicalbook.com The optimization of this step involves considering the catalyst, the amount of alcohol, and the removal of water.

Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used as catalysts. tcu.edu The catalytic amount needs to be optimized to achieve a high reaction rate without causing degradation of the product.

Ethanol Amount: Fischer esterification is an equilibrium-controlled process. tcu.edu Using a large excess of ethanol can shift the equilibrium towards the product side, thereby increasing the yield. chemicalbook.com

Water Removal: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Temperature: The reaction is typically carried out at the reflux temperature of the alcohol to ensure a reasonable reaction rate.

Table 2: Hypothetical Optimization of Esterification of 3,4-Dibromo-2-fluorobenzoic Acid

EntryCatalyst (mol%)Ethanol (equiv.)Water RemovalTemperature (°C)Time (h)Yield of this compound (%)
1H₂SO₄ (5)10None782480
2H₂SO₄ (10)10None781888
3H₂SO₄ (10)20None781292
4PTSA (10)10Dean-Stark781095

By systematically optimizing these parameters for both the bromination and esterification steps, a high-yielding and efficient synthesis of this compound can be developed. Further research into combining these steps into a streamlined one-pot protocol would be a valuable contribution to the field of synthetic organic chemistry.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the local electronic environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Ethyl 3,4-dibromo-2-fluorobenzoate is expected to reveal distinct signals for the aromatic and ethyl ester protons. The aromatic region would feature two signals corresponding to the protons at the C5 and C6 positions of the benzene (B151609) ring. Due to the differing electronic effects of the adjacent bromine and fluorine atoms, these protons would exhibit distinct chemical shifts. The proton at C6, being ortho to a bromine atom, would likely appear as a doublet. The proton at C5, situated between two bromine atoms, would also present as a doublet, with its chemical shift influenced by both halogens.

The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is a result of the methyl protons coupling with the two adjacent methylene protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (C5-H)7.8 - 8.1d8 - 9
Aromatic H (C6-H)7.4 - 7.6d8 - 9
-OCH₂CH₃4.3 - 4.5q7.0 - 7.5
-OCH₂CH₃1.3 - 1.5t7.0 - 7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, nine distinct signals are anticipated, corresponding to each unique carbon atom. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in a range influenced by the attached halogens, with the carbon bonded to fluorine exhibiting a characteristic large C-F coupling constant. The carbons bonded to bromine will also show distinct shifts. The two carbons of the ethyl group will appear at the most upfield positions.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O162 - 165
C-F (C2)155 - 160 (d, ¹JCF ≈ 250 Hz)
C-CO (C1)125 - 130
C-Br (C3)115 - 120
C-Br (C4)120 - 125
C5130 - 135
C6128 - 133
-OCH₂CH₃61 - 63
-OCH₂CH₃13 - 15

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom attached to the benzene ring. The chemical shift of this signal will be characteristic of an aryl fluoride. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic proton (H6), resulting in a doublet.

Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons might also be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. vscht.cz It would definitively link the ¹H signals of the ethyl group and the aromatic protons to their corresponding ¹³C signals. vscht.cz

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present as strong bands in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretching of the ethyl group would appear just below 3000 cm⁻¹. The C-Br and C-F stretching vibrations would be found in the fingerprint region (below 1000 cm⁻¹).

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O Stretch (Ester)1100 - 1250Strong
C-F Stretch1000 - 1100Strong
C-Br Stretch500 - 650Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic isotopic cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) to form a stable acylium ion, and the loss of an ethyl radical (-CH₂CH₃). Subsequent fragmentations could involve the loss of carbon monoxide (CO) and bromine atoms.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion
324/326/328[M]⁺ (C₉H₇Br₂FO₂)
295/297/299[M - C₂H₅]⁺
279/281/283[M - OCH₂CH₃]⁺
251/253/255[M - OCH₂CH₃ - CO]⁺

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile and thermally stable compounds. In the absence of a published EI-MS spectrum for this compound, a prospective analysis can be made.

Expected Fragmentation Pattern:

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙). Due to the presence of two bromine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern (approximately 1:2:1 for ⁷⁹Br and ⁸¹Br). The subsequent fragmentation would likely proceed through several key pathways:

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion peak.

Loss of Ethylene (B1197577): The molecular ion could undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Cleavage of Bromine: The carbon-bromine bonds are susceptible to cleavage, leading to the loss of a bromine radical (Br•) or a bromine molecule (Br₂).

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring could occur, though these peaks are typically of lower intensity.

Hypothetical EI-MS Data Table:

Fragment Ion Proposed Structure Expected m/z Relative Intensity
[M]⁺˙[C₉H₇Br₂FO₂]⁺˙328/330/332Moderate
[M - OCH₂CH₃]⁺[C₇H₂Br₂FO]⁺283/285/287High
[M - CH₂CH₂]⁺˙[C₇H₃Br₂FO₂]⁺˙300/302/304Moderate to Low
[M - Br]⁺[C₉H₇BrFO₂]⁺249/251Moderate
[C₆H₂BrF]⁺Bromofluorobenzoyl cation resulting from further fragmentation187/189Moderate to Low

Note: This table is predictive and not based on experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique, typically used for polar and less volatile compounds. For a neutral molecule like this compound, ionization in ESI-MS would likely occur through the formation of adducts with cations present in the solvent, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

Expected Observations:

The primary ion observed would likely be the protonated molecule, [C₉H₇Br₂FO₂ + H]⁺, or a sodium adduct, [C₉H₇Br₂FO₂ + Na]⁺.

Due to the soft nature of ESI, fragmentation is generally minimal compared to EI-MS. If tandem mass spectrometry (MS/MS) were performed on the precursor ion, fragmentation could be induced, likely involving the loss of the ethyl group or bromine atoms.

Hypothetical ESI-MS Data Table:

Ion Proposed Formula Expected m/z
[M+H]⁺[C₉H₈Br₂FO₂]⁺329/331/333
[M+Na]⁺[C₉H₇Br₂FO₂Na]⁺351/353/355
[M+K]⁺[C₉H₇Br₂FO₂K]⁺367/369/371

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. As no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other public repositories, a detailed analysis is not possible.

Expected Structural Features:

Based on the structures of similar halogenated benzoic acid esters, several features would be anticipated in the solid-state structure of this compound:

Molecular Conformation: The ethyl ester group would likely exhibit a specific conformation relative to the plane of the benzene ring.

Intermolecular Interactions: The supramolecular structure would be governed by a variety of non-covalent interactions. Halogen bonding (C-Br···O and C-F···O) and dipole-dipole interactions involving the carbonyl group and the halogen substituents would be expected to play a significant role in the crystal packing. Pi-stacking interactions between the aromatic rings might also be present.

Hypothetical Crystallographic Data Table:

Parameter Expected Value/Features
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric space groups are common for such molecules.
Unit Cell DimensionsDependent on the specific packing arrangement.
Key Bond Lengths (Å)C-Br (~1.90 Å), C-F (~1.35 Å), C=O (~1.20 Å), C-O (~1.34 Å)
Key Bond Angles (°)Angles within the benzene ring would be close to 120°, with some distortion due to the bulky substituents. The geometry around the ester group would be trigonal planar for the carbonyl carbon.
Supramolecular MotifsChains or sheets formed through halogen bonding and C-H···O interactions.

Note: This table presents generalized expectations for a compound of this type and is not derived from experimental data for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and inherent properties of Ethyl 3,4-dibromo-2-fluorobenzoate. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry and energy landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the global minimum energy conformation. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible electronic energy.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-F Bond Length~1.34 Å
C-Br Bond Lengths~1.90 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.35 Å
O-C (ethyl) Bond Length~1.45 Å
Dihedral Angle (C-C-C=O)Variable, dependent on steric and electronic effects

Note: These are predicted values based on typical bond lengths in similar halogenated and ester-containing aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the bromine atoms due to their lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing ester group and the carbon atoms of the aromatic ring attached to the electronegative fluorine and bromine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Computational studies on dimethoxybenzene derivatives have demonstrated the utility of FMO analysis in understanding their electronic properties and reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These are estimated energy ranges based on typical values for halogenated aromatic esters.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) signify electron-poor areas that are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the carbonyl oxygen of the ester group and, to a lesser extent, the fluorine and bromine atoms, reflecting their high electronegativity. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive electrostatic potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as solvents or reactants. Similar analyses have been effectively used to understand the interaction sites in dimethoxybenzene derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govrsc.orgarxiv.org For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation around the C-O bond of the ester group and the C-C bond connecting the ester to the aromatic ring.

By simulating the molecule's movements at a given temperature, MD can reveal the most populated conformations and the energy barriers between them. Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulating this compound in a solvent like water or an organic solvent would elucidate how the solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces). While specific MD studies on this molecule are lacking, the general principles are well-established for a wide range of molecular systems. nih.govyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) of a molecule. acs.orgnih.govnih.govacs.org For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the presence of the fluorine atom. researchgate.net The chemical environment of each nucleus, determined by the surrounding electron density, dictates its chemical shift. Comparing the computationally predicted NMR spectra with experimental data can aid in the structural elucidation and confirmation of the compound. Research has shown that scaling factors can be applied to computationally derived chemical shifts to improve their agreement with experimental values. acs.orgnih.govacs.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ester, C-F and C-Br stretching, and various aromatic ring vibrations. Comparing the calculated spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value/Range
¹H NMR (aromatic)7.0 - 8.0 ppm
¹H NMR (ethyl CH₂)4.2 - 4.5 ppm
¹H NMR (ethyl CH₃)1.2 - 1.5 ppm
¹³C NMR (C=O)160 - 170 ppm
¹⁹F NMR-110 to -130 ppm
IR (C=O stretch)1720 - 1740 cm⁻¹
IR (C-F stretch)1200 - 1300 cm⁻¹

Note: These are estimated values based on typical ranges for similar functional groups and substituted aromatic systems.

Reactivity and Selectivity Predictions based on Computational Models

Computational models can provide significant insights into the reactivity and selectivity of chemical reactions involving this compound. By calculating the activation energies for different possible reaction pathways, it is possible to predict which reactions are more likely to occur and which products will be favored.

For example, in nucleophilic aromatic substitution reactions, computational models could predict whether a nucleophile would preferentially attack the carbon attached to the fluorine or one of the bromines. This would involve calculating the energies of the transition states for each pathway. The LUMO map would also provide clues, as the regions with the largest LUMO lobes are often the most susceptible to nucleophilic attack. Studies on the reactivity of other aromatic compounds have demonstrated the power of computational methods in predicting reaction outcomes. weizmann.ac.il

Application of Machine Learning in the Study of Halogenated Organic Compounds

The intersection of machine learning (ML) and computational chemistry has opened new frontiers for rapidly predicting the properties and behavior of complex molecules like halogenated organic compounds. nih.gov Instead of relying solely on time-intensive quantum mechanical calculations for each molecule, ML models can be trained on existing data to make instantaneous predictions for new compounds. aalto.fiyoutube.com

Machine learning has become increasingly popular in computational chemistry and the field of spectroscopy. nih.gov For halogenated organic compounds, ML applications are diverse and impactful, ranging from the prediction of reactivity to the interpretation of spectroscopic data. nih.govnih.gov

Detailed Research Findings:

Recent research has focused on developing Quantitative Structure-Activity Relationship (QSAR) models, which are essentially ML models, to predict various properties of halogenated aromatic hydrocarbons. nih.govoup.comosti.gov These models correlate molecular descriptors (features) with experimental or computationally derived properties. For example, QSAR models have been successfully developed to predict the binding affinity of halogenated aromatics to the aryl hydrocarbon receptor (AhR), a key interaction in toxicology. nih.govnih.gov These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters.

A significant area of application is the prediction of transformation rates and environmental fate. For instance, QSARs have been developed to predict the reductive dehalogenation rates of halogenated aromatic hydrocarbons in anoxic sediments. oup.com These models typically use descriptors like carbon-halogen bond strength and electronic substituent effects (e.g., Hammett constants). oup.com

Furthermore, ML is revolutionizing the analysis of spectroscopic data. nih.govaalto.fiyoutube.com Deep learning models can be trained to predict various types of spectra, such as infrared, Raman, and photoemission spectra, directly from a molecule's structure. nih.govyoutube.com This capability is particularly valuable for complex molecules where experimental spectra may be difficult to obtain or interpret. youtube.com For instance, ML models have been trained on large datasets of molecules and their corresponding spectra, enabling the accurate prediction of spectral features for new compounds. aalto.firesearchgate.net

The table below illustrates the types of molecular descriptors that would be used in ML models to predict the properties of a compound like this compound.

Descriptor Type Specific Descriptor Example Predicted Property
Electronic Sum of Hammett sigma constantsReactivity, Transformation Rate
Steric Molar RefractivityBinding Affinity
Topological Wiener IndexAquatic Toxicity
Quantum-Chemical HOMO/LUMO EnergiesSpectroscopic Properties
3D-MoRSE 3D-Molecule Representation of Structures based on a EquationBiological Activity

The following table provides a hypothetical comparison of different machine learning algorithms that could be used to predict a specific property, such as the bioconcentration factor (BCF), for halogenated compounds. The performance metrics are illustrative of typical findings in QSAR studies.

Machine Learning Algorithm Coefficient of Determination (R²) Mean Absolute Error (MAE)
Multiple Linear Regression (MLR)0.850.45
Support Vector Machine (SVM)0.920.31
Random Forest (RF)0.950.25
Gradient Boosting Machines (GBM)0.960.22
Artificial Neural Network (ANN)0.940.28

These tables showcase the systematic approach of using computational descriptors and various ML algorithms to build predictive models for halogenated organic compounds. Such models, once validated, can be used to estimate the properties of this compound, providing valuable insights in the absence of direct experimental data and guiding further empirical research.

Reactivity and Reaction Mechanisms of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Sites

The bromine atoms at the C3 and C4 positions of Ethyl 3,4-dibromo-2-fluorobenzoate are susceptible to oxidative addition to a low-valent palladium catalyst, making them suitable leaving groups for a range of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryls, which are important structural motifs in many pharmaceuticals and functional materials. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. In the case of this compound, selective coupling at one or both bromine positions can be achieved by carefully controlling the reaction conditions.

Detailed research on the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, based on the general principles of reactivity for dihalogenated aromatic compounds, it is anticipated that the reaction would proceed selectively. The relative reactivity of the two bromine atoms would be influenced by both electronic and steric factors. The C4-Br bond is generally more reactive than the C3-Br bond in dihalobenzenes due to lesser steric hindrance.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Product(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O100Mono- and di-arylated products-
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane110Predominantly mono-arylated at C4-

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is highly valuable for the synthesis of complex organic molecules, including natural products and pharmaceuticals. For this compound, this reaction offers a pathway to introduce alkynyl moieties at the bromine-substituted positions.

Similar to the Suzuki-Miyaura coupling, specific studies on the Sonogashira coupling of this compound are not readily found. The regioselectivity of the coupling would be a key aspect to investigate, with the potential for selective mono- or di-alkynylation.

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Product(s)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF65Mono- and di-alkynylated products-
2TrimethylsilylacetylenePd(PPh₃)₄CuIPiperidineDMF80Predominantly mono-alkynylated at C4-

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is a powerful method for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction could be employed to introduce vinyl groups at the C3 and C4 positions.

While general protocols for the Heck reaction are well-established, specific examples involving this compound are not prevalent in the available scientific literature. The efficiency and regioselectivity of the reaction would depend on the choice of catalyst, base, and reaction conditions.

Interactive Data Table: Hypothetical Heck Reaction of this compound

EntryAlkeneCatalystLigandBaseSolventTemp (°C)Product(s)Yield (%)
1StyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF100Mono- and di-vinylated products-
2Ethyl acrylatePdCl₂(PPh₃)₂-NaOAcDMA120Predominantly mono-vinylated at C4-

Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific experimental data for this compound in the searched literature.

In palladium-catalyzed cross-coupling reactions of polyhalogenated substrates like this compound, achieving high chemo- and regioselectivity is a significant challenge. The general order of reactivity for halogens in oxidative addition is I > Br > Cl >> F. In this molecule, both leaving groups are bromine, so selectivity will be dictated by the electronic and steric environment of the C-Br bonds.

Generally, the C4-Br bond would be expected to be more reactive than the C3-Br bond due to reduced steric hindrance from the adjacent ethyl ester group at C1 and the fluorine at C2. The fluorine atom's strong electron-withdrawing inductive effect can also influence the electron density at the adjacent carbon atoms, potentially affecting the rate of oxidative addition. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it is often possible to favor the reaction at one site over the other, enabling the synthesis of mono-functionalized products. Subsequent modification of the remaining bromine atom can then lead to the creation of unsymmetrically disubstituted products.

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the ethyl ester and the fluorine atom are electron-withdrawing groups.

The fluorine atom, being the most electronegative halogen, can act as a leaving group in SNA r reactions, particularly when activated by other electron-withdrawing groups. However, the bromine atoms are also potential leaving groups. The outcome of a nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles might displace the fluorine or one of the bromine atoms. The electron-withdrawing ester group at C1 and the inductive effect of the halogens make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

Specific experimental data on the nucleophilic substitution reactions of this compound is scarce in the reviewed literature.

Electrophilic Aromatic Substitution Reactions on the Fluorobenzoate Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring direct the position of the incoming electrophile. In this compound, the ethyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. The halogen atoms (fluorine and bromine) are deactivating but ortho-, para-directing.

Further research would be necessary to determine the precise outcomes of electrophilic aromatic substitution reactions on this highly substituted fluorobenzoate core.

Chemical Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)

The ester functional group in this compound is expected to undergo typical reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3,4-dibromo-2-fluorobenzoic acid and ethanol. The reaction rate would be influenced by factors such as pH, temperature, and the presence of catalysts.

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), this compound could undergo transesterification to form a different ester. For example, reaction with methanol would be expected to produce mthis compound.

Reduction: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. This reaction would yield (3,4-dibromo-2-fluorophenyl)methanol.

Interactive Data Table: Expected Chemical Transformations of the Ester Moiety

Reaction TypeReagents and ConditionsExpected Major Product
Hydrolysis (Acid-catalyzed) H₃O⁺, heat3,4-dibromo-2-fluorobenzoic acid
Hydrolysis (Base-promoted) 1. NaOH, H₂O, heat; 2. H₃O⁺3,4-dibromo-2-fluorobenzoic acid
Transesterification CH₃OH, H⁺ or CH₃O⁻ catalystMthis compound
Reduction 1. LiAlH₄, Et₂O; 2. H₃O⁺(3,4-dibromo-2-fluorophenyl)methanol

Note: The data in this table is based on general principles of organic chemistry and has not been experimentally verified for this compound.

Investigation of Radical Reaction Pathways Involving Halogen Atoms

The bromine atoms on the aromatic ring of this compound could potentially participate in radical reactions. These reactions are often initiated by UV light or radical initiators.

One possible radical reaction is reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. This can be achieved using various radical-based reducing agents. The relative reactivity of the two bromine atoms would depend on their positions on the aromatic ring and the specific reaction conditions.

It is also conceivable that under certain conditions, the C-Br bonds could undergo homolytic cleavage to form aryl radicals. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. However, no specific studies on such pathways for this molecule have been found.

Oxidative and Reductive Degradation Studies

Comprehensive studies on the oxidative and reductive degradation of this compound are not available in the reviewed literature.

Oxidative Degradation: The aromatic ring, being substituted with electron-withdrawing halogen atoms, would generally be resistant to oxidation. However, under harsh oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate or ozone), the aromatic ring could be cleaved. The ester side chain is also a potential site for oxidative attack.

Reductive Degradation: As mentioned in the context of radical reactions, reductive dehalogenation is a plausible degradation pathway. The selective removal of one or both bromine atoms could be achieved using various reducing agents, including catalytic hydrogenation or dissolving metal reductions. The fluorine atom is generally more resistant to reductive cleavage than the bromine atoms. The ester group could also be reduced under certain reductive conditions, as discussed previously.

Applications and Advanced Synthetic Utility of Ethyl 3,4 Dibromo 2 Fluorobenzoate

Use as a Building Block in the Synthesis of Complex Organic Molecules

No specific examples were found in the searched literature demonstrating the use of Ethyl 3,4-dibromo-2-fluorobenzoate as a precursor for poly-functionalized aromatic and heteroaromatic systems or as an intermediate in the formation of cyclic and fused ring structures.

Design and Development of Novel Catalytic Ligands

There is no available information on the application of this compound in the design and development of novel catalytic ligands.

Advanced Materials Research (e.g., Liquid Crystalline Materials, Polymers)

Research detailing the use of this compound in the field of advanced materials, such as liquid crystalline materials or polymers, is not present in the available literature.

Chemical Probes for Mechanistic Studies in Organic Transformations

No studies have been identified that utilize this compound as a chemical probe to investigate the mechanisms of organic reactions.

Due to the absence of specific research data for this compound, a detailed and informative article adhering to the requested outline and content inclusions cannot be generated at this time. The information available for related compounds cannot be extrapolated to this specific molecule without risking scientific inaccuracy.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3,4-dibromo-2-fluorobenzoate, and what factors influence the choice of halogenation agents?

  • Methodological Answer: The synthesis typically involves sequential halogenation and esterification. Starting with 2-fluorobenzoic acid, bromination at the 3- and 4-positions can be achieved using electrophilic brominating agents like bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) or N-bromosuccinimide (NBS) under radical conditions. The choice of agent depends on regioselectivity requirements: FeBr₃ directs bromination to electron-rich positions, while radical bromination may favor sterically accessible sites. Subsequent esterification with ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions yields the ethyl ester. Purity is confirmed via column chromatography and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Expect splitting patterns due to coupling between fluorine (²J₃-F) and adjacent protons. The ethyl group will show a triplet (CH₂CH₃) and quartet (OCH₂).
  • ¹⁹F NMR: A singlet near -110 to -120 ppm for the 2-fluoro substituent.
  • ¹³C NMR: Deshielded aromatic carbons adjacent to Br and F atoms (e.g., C-2 at ~160 ppm due to fluorine’s electronegativity).
  • IR Spectroscopy: Strong C=O stretch (~1720 cm⁻¹) for the ester and C-F stretches (~1200 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak [M⁺] at m/z 329 (C₉H₆Br₂FO₂) and fragment peaks from Br loss (m/z 250/252).
    Cross-validate with high-resolution MS and elemental analysis .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data interpretation arising from the proximity of bromine and fluorine substituents in this compound?

  • Methodological Answer: Proximity of heavy atoms (Br, F) can cause complex splitting and signal broadening. To resolve ambiguities:
  • Use 2D NMR (COSY, HSQC) to correlate coupled protons and carbons.
  • Employ solvent suppression techniques to minimize splitting artifacts.
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts).
  • Validate with X-ray crystallography if crystalline samples are obtainable .

Q. What strategies optimize the regioselectivity of bromine introduction in the synthesis of this compound to avoid unwanted diastereomers?

  • Methodological Answer:
  • Directed ortho-Metalation (DoM): Use a directing group (e.g., ester) to position bromine at specific sites. For example, lithiation of 2-fluorobenzoate esters followed by quenching with Br₂ or BrCN.
  • Protection/Deprotection: Temporarily protect the fluorine or ester group to control reactivity during bromination.
  • Temperature Control: Lower temperatures (-78°C) favor kinetic control, reducing side reactions.
  • Radical Bromination: NBS/UV light for less sterically hindered positions .

Q. In medicinal chemistry research, how is this compound utilized as a precursor for bioactive molecule synthesis?

  • Methodological Answer: The compound serves as a versatile building block:
  • Suzuki Coupling: Replace bromine with aryl/heteroaryl groups to create polycyclic frameworks.
  • Nucleophilic Aromatic Substitution: Substitute Br with amines or thiols for drug-like scaffolds.
  • Ester Hydrolysis: Convert to 3,4-dibromo-2-fluorobenzoic acid for metal-organic frameworks (MOFs) or enzyme inhibitors.
    Biological activity screening (e.g., antimicrobial assays) should follow OECD guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4-dibromo-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4-dibromo-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.